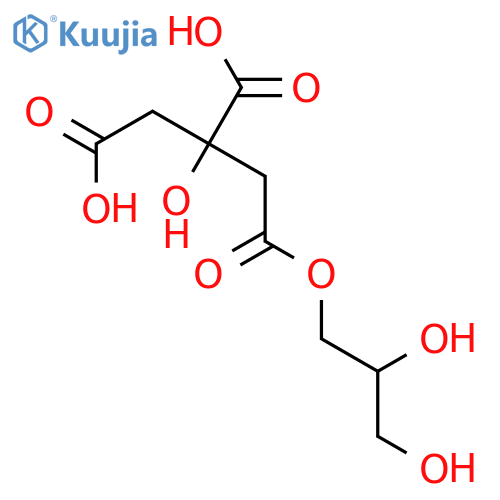Cas no 36291-32-4 (1,2,3-Propanetricarboxylic acid, 2-hydroxy-, monoester with 1,2,3-propanetriol)

36291-32-4 structure
商品名:1,2,3-Propanetricarboxylic acid, 2-hydroxy-, monoester with 1,2,3-propanetriol
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, monoester with 1,2,3-propanetriol 化学的及び物理的性質
名前と識別子
-
- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, monoester with 1,2,3-propanetriol
- Monoglyceride citrate
- 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-2-hydroxybutanedioic acid
- Citric acid monoglyceride
- Citric acid,ester with glycerol
- Citric acid,monoester with glycerol
- EINECS 252-951-8
- LS-2970
- UNII-4987GT719I
- NS00057686
- 9KXW8132HH
- Citric acid, monoester with glycerol
- SCHEMBL168114
- DTXSID40865812
- CHEBI:166458
- 1,1'-Monoglyceride citrate
- 1,2,3-Propanetriol mono(2-hydroxy-1,2,3-propanetricarboxylate)
- Q27272685
- 109350-12-1
- Citric acid, ester with glycerol
- 2-(2-(2,3-Dihydroxypropoxy)-2-oxoethyl)-2-hydroxysuccinic acid
- 36291-32-4
- 4987GT719I
- Glyceryl monocitrate
- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1-(2,3-dihydroxypropyl) ester
- UNII-9KXW8132HH
-
- インチ: InChI=1S/C9H14O9/c10-3-5(11)4-18-7(14)2-9(17,8(15)16)1-6(12)13/h5,10-11,17H,1-4H2,(H,12,13)(H,15,16)
- InChIKey: VQENOYXMFIFHCY-UHFFFAOYSA-N
- ほほえんだ: OCC(COC(CC(CC(=O)O)(O)C(=O)O)=O)O
計算された属性
- せいみつぶんしりょう: 266.06400
- どういたいしつりょう: 266.064
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 9
- 重原子数: 18
- 回転可能化学結合数: 9
- 複雑さ: 326
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 162A^2
- 疎水性パラメータ計算基準値(XlogP): -3
じっけんとくせい
- 密度みつど: 1.635g/cm3
- ふってん: 598.2ºC at 760mmHg
- フラッシュポイント: 236ºC
- 屈折率: 1.567
- PSA: 161.59000
- LogP: -2.43670
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, monoester with 1,2,3-propanetriol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR00CSMX-500g |
citric acid, monoester with glycerol |
36291-32-4 | 99% | 500g |
$147.00 | 2025-02-13 |
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, monoester with 1,2,3-propanetriol 関連文献
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
36291-32-4 (1,2,3-Propanetricarboxylic acid, 2-hydroxy-, monoester with 1,2,3-propanetriol) 関連製品
- 77-89-4(Triethyl O-Acetylcitrate)
- 144-15-0(Acetyl trioctyl citrate)
- 1127-01-1(1-Hydroxycyclohexanecarboxylic Acid Ethyl Ester)
- 41248-23-1(Ethyl 1-hydroxycyclopentanecarboxylate)
- 24817-92-3(trihexyl O-acetylcitrate)
- 82469-79-2(trihexyl O-butyrylcitrate)
- 77-93-0(Triethyl citrate)
- 77-94-1(Tributyl citrate)
- 1587-20-8(Trimethyl citrate)
- 77-90-7(Tributyl O-Acetylcitrate)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:36291-32-4)2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-2-hydroxybutanedioic acid

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ